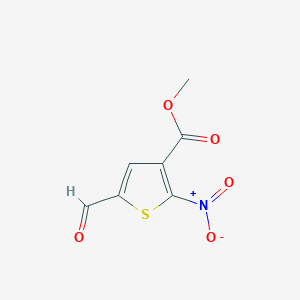![molecular formula C22H21ClN2O2S B2666466 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223826-93-4](/img/structure/B2666466.png)
3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as CPDD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CPDD is a heterocyclic compound that contains a spirocyclic structure, which makes it an interesting molecule for further research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Synthesis
- Study : A study explored the synthesis of formazans from a Mannich base related to your compound, showing potential as antimicrobial agents. This research highlights the application in developing new antimicrobial substances (Sah, Bidawat, Seth, & Gharu, 2014).
Structural Analysis and Crystal Studies
- Study : Research on similar oxa-thia-spiro-decene derivatives focused on their crystal structures, providing insights into their molecular dimensions and interactions (Parvez, Jeyaraj, & Yadav, 1997).
Catalytic Functions
- Study : A study examined the catalytic function of a related compound in the reductive cleavage of the sulphur–sulphur bond of disulphides. This research contributes to understanding the catalytic potentials of such compounds (Inoue & Tamura, 1986).
Environmental Impact Studies
- Study : Research on benzophenone-type UV filters and benzotriazole-type corrosion inhibitors, related to your compound, examined their occurrence in the environment and potential estrogenic activity. This is crucial for understanding the environmental impact of such chemicals (Zhang et al., 2011).
Eigenschaften
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2S/c1-27-18-10-8-15(9-11-18)20(26)25-21(28)19(16-6-5-7-17(23)14-16)24-22(25)12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOKUHRMBIJMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2666383.png)

![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2666390.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide](/img/structure/B2666391.png)
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2666392.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2666396.png)
![4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B2666397.png)

![1-(4-Hydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-yl)prop-2-en-1-one](/img/structure/B2666401.png)
![N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2666402.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2666403.png)

![Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2666406.png)